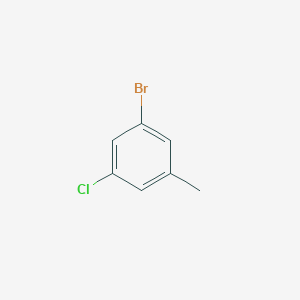
3-Bromo-5-chlorotoluene
概要
説明
Synthesis Analysis The synthesis of halogenated toluenes like 3-bromo-5-chlorotoluene typically involves halogenation reactions where both bromine and chlorine are introduced into the toluene molecule. Although direct synthesis specific to 3-bromo-5-chlorotoluene is not detailed in the available literature, similar compounds such as 4-bromo-2-chlorotoluene are synthesized from nitrotoluenes by reduction and subsequent diazotization followed by a Sandmeyer reaction, achieving yields up to 68% (Xue Xu, 2006).
Molecular Structure Analysis Molecular structure and vibrational spectroscopy of halogenated toluenes have been extensively studied, providing insights into their geometric structures, vibrational frequencies, and electronic properties. For instance, studies on 2-bromo-4-chlorotoluene utilize density functional theory (DFT) methods to predict geometrical structures and vibrational frequencies, illustrating the influence of halogen atoms on the molecular geometry and its vibrational modes (C. Arunagiri et al., 2011).
Chemical Reactions and Properties Halogenated toluenes participate in various chemical reactions, including free radical reactions where halogens add to double bonds, forming adducts. These reactions are influenced by factors such as the radical-addition and chain-transfer steps, indicating the reactive nature of these compounds under certain conditions (D. Adams & D. I. Davies, 1980).
科学的研究の応用
In microbiology, a compound related to 3-Bromo-5-chlorotoluene, 5-bromo-4-chloro-3-indoxyl-beta-D-glucuronide, has been used for the rapid, specific identification of Escherichia coli in shellfish and wastewater analysis, minimizing false-negative and false-positive results (Watkins et al., 1988).
In the study of chemical reactions, reactions of OH and SO4.- with bromobenzene, ortho and meta-isomers of chloro- and bromobenzenes, including monobromotoluenes like 3-Bromo-5-chlorotoluene, have shown comparable directing effects (Merga et al., 1994).
In material science, the ionic liquid catalyst [BMIM]Cl-2ZnCl2 has been used for the effective conversion of toluene to o-chlorotoluene, demonstrating high selectivity and good recycling performance (Wang et al., 2018).
Electrochemical bromination studies of 4-methoxy toluene have been conducted, which yield compounds like 3-bromo 4-methoxy benzyl bromide, providing insights into the probable orientation of bromine atoms in alkyl aromatic compounds, which is relevant for 3-Bromo-5-chlorotoluene (Kulangiappar et al., 2014).
In catalysis, alumina-supported V2O5 catalysts have been used for the ammoxidation of 2-chlorotoluene to 2-chlorobenzonitrile, demonstrating a Mars-van Krevelen redox mechanism, with implications for similar chlorotoluene compounds (Dwivedi et al., 2017).
A study on dissociative electron attachment to bromo-chlorotoluene isomers, including 3-Bromo-5-chlorotoluene, revealed a temperature-dependent competition between Cl- and Br- detachment, influencing Cl- and Br- ion yields at the threshold peak (Mahmoodi-Darian et al., 2018).
The Suzuki-Miyaura cross-coupling reaction has been used to produce compounds like 1-3-(2-cyanophenyl)-4-chloro-5-[1-(R)-fluoropropyl]-phenylpiperazine, demonstrating the potential for the synthesis of complex organic compounds (Urawa et al., 2002).
New compounds synthesized via a palladium-catalyzed Suzuki cross-coupling reaction, related to 3-Bromo-5-chlorotoluene, show potential medicinal applications due to their haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).
Safety And Hazards
3-Bromo-5-chlorotoluene may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . It should be stored in a well-ventilated place and the container should be kept tightly closed .
特性
IUPAC Name |
1-bromo-3-chloro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIKDGJWRMHTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444715 | |
| Record name | 3-Bromo-5-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chlorotoluene | |
CAS RN |
329944-72-1 | |
| Record name | 3-Bromo-5-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-chlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

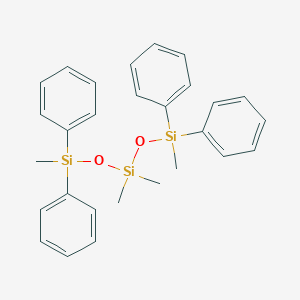
![3-[1-(4-Aminophenyl)-1-methylethyl]phenol](/img/structure/B46601.png)
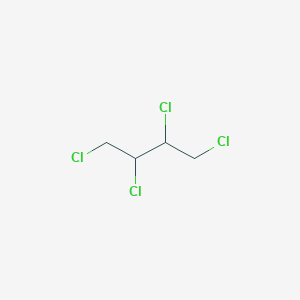
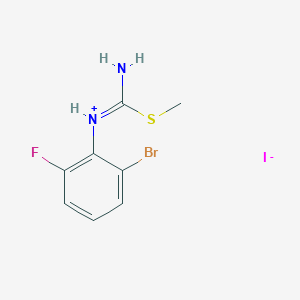
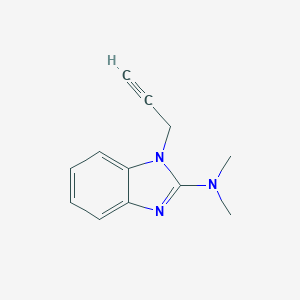
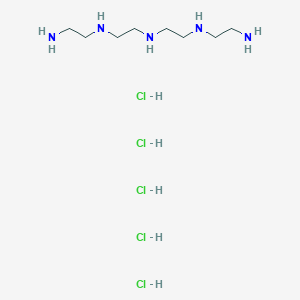
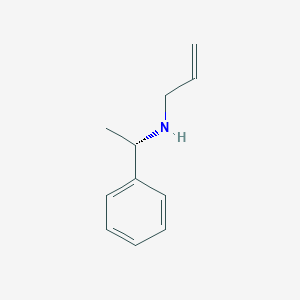
![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B46612.png)
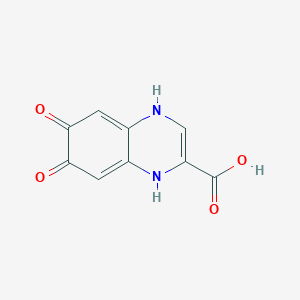
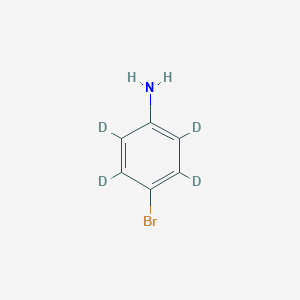
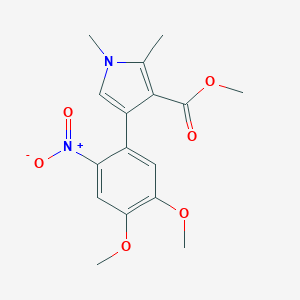
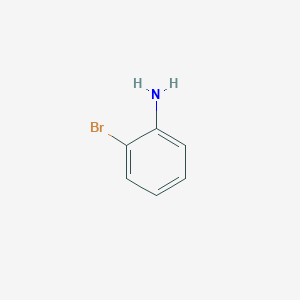
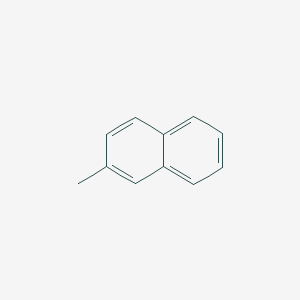
![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)